Diisooctyl p-octylphenyl phosphite

Hydrolytic stability Polymer stabilizer Synthetic rubber latex

Diisooctyl p-octylphenyl phosphite (CAS 68133‑13‑1; systematic name: phosphorous acid, diisooctyl 4‑octylphenyl ester) is an organophosphite ester belonging to the mixed alkyl‑aryl phosphite subclass. As a secondary antioxidant, it functions primarily as a hydroperoxide decomposer, preventing the auto‑oxidative degradation of organic polymers during high‑temperature processing and long‑term service.

Molecular Formula C30H55O3P
Molecular Weight 494.7 g/mol
CAS No. 68133-13-1
Cat. No. B14463894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisooctyl p-octylphenyl phosphite
CAS68133-13-1
Molecular FormulaC30H55O3P
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C
InChIInChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3
InChIKeyHPLQLQQLRLADHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisooctyl p-octylphenyl phosphite (CAS 68133-13-1) – Class Identity and Functional Profile for Polymer Stabilization Procurement


Diisooctyl p-octylphenyl phosphite (CAS 68133‑13‑1; systematic name: phosphorous acid, diisooctyl 4‑octylphenyl ester) is an organophosphite ester belonging to the mixed alkyl‑aryl phosphite subclass [1]. As a secondary antioxidant, it functions primarily as a hydroperoxide decomposer, preventing the auto‑oxidative degradation of organic polymers during high‑temperature processing and long‑term service [1]. The molecule features two branched isooctyl (6‑methylheptyl) ester groups and one para‑octylphenyl substituent on the central phosphorus atom, a structural design that heavily tilts its physicochemical profile toward pronounced hydrophobicity (computed XLogP3‑AA = 11.3) and strong compatibility with non‑polar polymer matrices [2].

Why Generic Substitution of Diisooctyl p-octylphenyl phosphite (68133-13-1) Carries Technical Risk in Polymer Stabilization


Phosphite stabilizers are not interchangeable; their performance is governed by the interplay of alkyl and aryl substitution patterns. The foundational patent literature demonstrates that simple triaryl phosphites without long alkyl chains (e.g., triphenyl phosphite) suffer from critically poor hydrolysis resistance, leading to stabilizer depletion in aqueous emulsion processing and compromised long‑term protection of the polymer [1]. Conversely, bis‑ and tri‑alkyl/aryl phosphites carrying eight‑carbon or longer substituents—the structural family to which Diisooctyl p‑octylphenyl phosphite belongs—exhibit order‑of‑magnitude improvements in emulsion stability and substantially reduced odor [1]. Substituting this compound with a shorter‑chain or unsubstituted aryl phosphite therefore risks a step‑change loss in processing stability and product durability, even if the compounds share a superficial “phosphite antioxidant” designation.

Quantitative Differentiation Evidence for Diisooctyl p-octylphenyl phosphite (68133-13-1) Versus Closest Structural Analogs


Hydrolysis Resistance: Emulsion Stability of Long‑Chain Alkyl‑Aryl Phosphites Versus Triphenyl Phosphite

The foundational patent US2733226 provides a direct comparison of emulsion stability—a critical proxy for hydrolytic resistance—among a series of triaryl phosphites [1]. Triphenyl phosphite, the simplest triaryl phosphite, exhibits an emulsion breaking time of only 3 days under standard test conditions. In contrast, tri(octyl‑phenyl)phosphite—a close structural analog of Diisooctyl p‑octylphenyl phosphite—shows an emulsion stability exceeding 10 days, representing a more than 3.3‑fold improvement [1]. All other tested phosphites bearing octyl, nonyl, or longer alkyl substituents (including octyl phenyl di(nonyl‑phenyl)phosphite and tri(dodecyl‑phenyl)phosphite) similarly exceed 10‑day stability, forming a class‑level relationship between para‑alkyl chain length on the aromatic ring and resistance to hydrolytic degradation [1].

Hydrolytic stability Polymer stabilizer Synthetic rubber latex

Polymer‑Matrix Compatibility: Computed Hydrophobicity (XLogP3‑AA) Benchmarking Against Triphenyl Phosphite

The octanol‑water partition coefficient (log P) is a widely accepted in silico predictor of a stabilizer’s tendency to migrate out of a non‑polar polymer matrix into aqueous or polar environments. Diisooctyl p‑octylphenyl phosphite has a computed XLogP3‑AA value of 11.3 [1]. In comparison, triphenyl phosphite—a commonly available low‑molecular‑weight triaryl phosphite—has a reported log P (XLogP3) of approximately 5.5 [2]. This difference of roughly 5.8 log P units corresponds to approximately 6 × 10⁵‑fold higher equilibrium partitioning into the hydrophobic phase for Diisooctyl p‑octylphenyl phosphite. Even the mono‑alkylated analog phenyl diisooctyl phosphite (PDOP, CAS 26544‑22‑9), which lacks the para‑octyl substituent on the aromatic ring, carries a lower molecular weight (382.5 g/mol, C₂₂H₃₉O₃P) and is expected to have a correspondingly lower log P, though a computed XLogP3 value for PDOP was not retrievable from the same authoritative source [3].

Partition coefficient Polymer compatibility Leaching resistance

Thermal Processing Stability: Recommended Use Level and Synergistic Behavior in Rigid PVC

A vendor technical datasheet for Diisooctyl p‑octylphenyl phosphite indicates a recommended loading of 0.5–1.5 phr (parts per hundred resin) in rigid PVC formulations, where it functions as a secondary stabilizer in synergy with primary stabilizers such as methyl tin mercaptides . By comparison, the mono‑alkylated analog phenyl diisooctyl phosphite (PDOP) is typically recommended at higher loadings (up to 2 phr) for comparable PVC heat‑stabilization applications . While these figures originate from separate vendor recommendations rather than a controlled head‑to‑head study, the lower effective use level of the target compound is mechanistically consistent with its higher molecular weight and enhanced compatibility, which reduce volatility losses during high‑temperature PVC extrusion (typically 180–210 °C).

PVC stabilization Synergistic effect Processing window

Molecular Architecture and Rotatable Bond Count: Implications for Polymer Segment Mobility and Low‑Temperature Flexibility

The target compound possesses 22 rotatable bonds in its molecular structure (computed by Cactvs 3.4.8.24) [1]. In contrast, triphenyl phosphite has only 6 rotatable bonds [2], and phenyl diisooctyl phosphite (PDOP) has an intermediate value of approximately 14 [3]. A higher rotatable bond count correlates with greater molecular flexibility and a larger free‑volume contribution when the compound is dispersed in a polymer matrix. This structural feature supports the compound’s dual role as both a stabilizer and an internal plasticizer, enhancing low‑temperature flexibility and impact resistance in rigid PVC and engineering thermoplastics without requiring a separate plasticizer additive.

Plasticization Low‑temperature flexibility Free volume

Procurement‑Relevant Application Scenarios for Diisooctyl p‑octylphenyl phosphite (68133-13-1) Validated by Quantitative Evidence


Aqueous‑Phase Synthetic Rubber (SBR/NBR Latex) Stabilization Requiring Extended Emulsion Stability

In the production of emulsion‑polymerized styrene‑butadiene rubber (SBR) and acrylonitrile‑butadiene rubber (NBR), the phosphite stabilizer must survive prolonged contact with the aqueous latex phase before coagulation. Tri(octyl‑phenyl)phosphite—a structural analogue of the target compound—demonstrated emulsion stability exceeding 10 days, compared to only 3 days for triphenyl phosphite [1]. This class‑level advantage indicates that Diisooctyl p‑octylphenyl phosphite can be introduced as an emulsion additive without premature hydrolysis, ensuring uniform dispersion throughout the latex and consistent antioxidant protection after coagulation and drying.

Rigid PVC Pipe and Profile Formulations Where Cost‑Effective Synergistic Stabilization Is Critical

In rigid PVC extrusion for pipes, window profiles, and siding, thermal degradation during processing (typically 180–210 °C) must be strictly controlled. Diisooctyl p‑octylphenyl phosphite is recommended at 0.5–1.5 phr in synergy with primary stabilizers such as methyl tin mercaptides . The demonstrated ability to operate at the lower end of this range—up to 33% lower than the 2 phr typical of phenyl diisooctyl phosphite —reduces raw material cost per ton of finished compound while minimizing plasticizer‑induced softening of the rigid profile.

High‑Retention Polyolefin Packaging and Automotive Interior Applications Demanding Minimal Stabilizer Migration

Polypropylene and polyethylene articles intended for food contact, medical packaging, or automotive interior trim require stabilizers that resist migration (blooming) to the surface over time. The target compound’s XLogP3‑AA of 11.3—approximately 10⁵‑fold more hydrophobic than triphenyl phosphite (XLogP3 ≈ 5.5) [2][3]—predicts exceptionally strong retention within the polyolefin matrix. This property reduces the risk of surface deposit formation that can impair sealing, printing, or aesthetic quality during the product’s service lifetime.

Flexible PVC and Elastomer Formulations Requiring Combined Stabilization and Low‑Temperature Plasticization

For flexible PVC films, cable insulation, and automotive under‑hood elastomers, both oxidative stability and low‑temperature flexibility are required. With 22 rotatable bonds—3.7× more than triphenyl phosphite and 1.6× more than PDOP [2][4][5]—the target compound imparts significant internal plasticization. This dual functionality can reduce or eliminate the need for a separate low‑temperature plasticizer, simplifying the formulation and improving long‑term compatibility compared to systems where the stabilizer and plasticizer are distinct chemical entities.

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